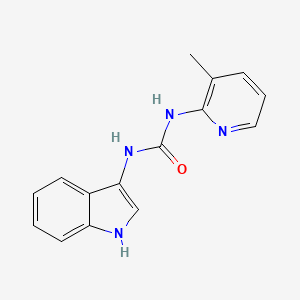

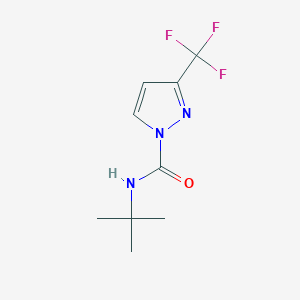

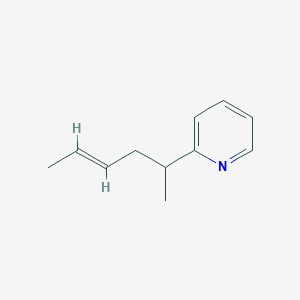

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. These compounds have been studied for various applications, including their potential as therapeutics and their use in agrochemicals as fungicides and nematocides. The tert-butyl group and the trifluoromethyl group are common substituents that can influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives often involves starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. These starting materials undergo a series of reactions to form the desired pyrazole carboxamide compounds, which are then characterized by spectroscopic methods such as Fourier transform infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrography . Additionally, guanidinylation reagents like 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, which share structural similarities with pyrazole carboxamides, are synthesized in steps that can be readily upscaled to gram amounts .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives has been investigated using various spectroscopic and computational methods. For instance, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, have been studied using Gaussian09 software. The stability of the molecule and the charge transfer within it have been analyzed through HOMO and LUMO analysis and natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

Pyrazole carboxamide derivatives can undergo various chemical reactions, including guanidinylation, nitration, halogenation, and cycloaddition. These reactions are used to introduce different functional groups or to modify the existing structure to enhance the biological activity or to study the chemical properties of the compounds . For example, nitration with HNO3/H2SO4 has been used to prepare nitro derivatives of pyrazole carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the electron density distribution within the molecule, which in turn can influence properties like bond lengths and stretching wave numbers . The first hyperpolarizability of these compounds suggests a significant nonlinearity, which is attributed to the extended π-electron delocalization over the pyrazole ring and carboxamide moiety . Additionally, the tautomerism of pyrazole carboxamides in the solid state and in solution has been studied, revealing a temperature-dependent ratio of tautomers .

科学的研究の応用

Tautomerism Studies

- Research on 1H‐pyrazole‐3‐(N‐tert‐butyl)‐carboxamide shows its tautomerism in solid state and solution. This study reveals the existence of both tautomers in solution, with a temperature-dependent ratio (Claramunt et al., 2005).

Synthesis Methods

- A novel synthesis method for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been developed. This efficient route enhances the versatility in synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides (Bobko et al., 2012).

Biological Evaluation

- N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, synthesized as ligands for the human recombinant receptor hCB1, demonstrated greater affinity with a tert-butyl group at the 3-carboxamide nitrogen, showing potential for CB1 ligand design (Silvestri et al., 2010).

Regioselectivity in Synthesis

- A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles shows variation in regioselectivity depending on reaction media used, indicating different methods for obtaining specific pyrazole compounds (Martins et al., 2012).

Nematocidal Activity

- Research indicates that fluorine-containing pyrazole carboxamides, such as 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, exhibit significant nematocidal activity against M. incognita, suggesting applications in agrochemicals (Zhao et al., 2017).

Methyltransferase Inhibition

- A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides target co-activator associated arginine methyltransferase 1 (CARM1), showing that the nature of the heteroaryl fragment influences potency (Allan et al., 2009).

Insecticidal Activity

- Certain pyrazole amide derivatives, optimized for structure, demonstrated significant insecticidal activities, providing insights into ecdysone analogs and their potential applications in pest control (Deng et al., 2016).

将来の方向性

特性

IUPAC Name |

N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O/c1-8(2,3)13-7(16)15-5-4-6(14-15)9(10,11)12/h4-5H,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLHZWJXKZRBEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)

![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)